5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid
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Overview
Description
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid: is an organic compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with a trifluoromethyl group.
Boronic Acid Introduction: The boronic acid group is introduced through a reaction with a suitable boron-containing reagent, such as boronic acid or boronate ester.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to other functional groups such as alcohols or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may produce various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques.
Medicine:
Drug Development: The compound’s unique chemical properties make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid exerts its effects involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, while the trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and stability.
Comparison with Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
- (3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)methanamine
Uniqueness: 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid is unique due to the presence of both a boronic acid group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H11BF3NO2 |
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Molecular Weight |
233.00 g/mol |
IUPAC Name |
[5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H11BF3NO2/c1-8(2,9(11,12)13)6-3-7(10(15)16)5-14-4-6/h3-5,15-16H,1-2H3 |
InChI Key |
DQCDPBICFLSQKY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)C(C)(C)C(F)(F)F)(O)O |
Origin of Product |
United States |
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